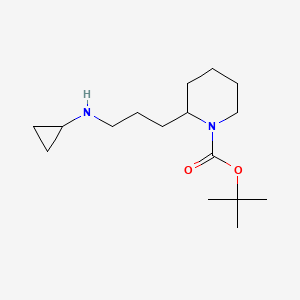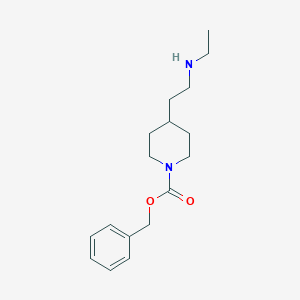
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . This compound is known for its potential pharmacological applications, particularly in the inhibition of cholinesterase receptors .
Vorbereitungsmethoden
The synthesis of Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents such as thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as an inhibitor of cholinesterase receptors, which are targets for the treatment of neurodegenerative diseases such as Alzheimer’s . Additionally, it has applications in the development of anti-inflammatory agents .
Wirkmechanismus
The mechanism of action of Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate involves its interaction with cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the acetylcholinesterase (AChE) enzyme, interacting with key amino acid residues such as Trp84, Trp279, Phe330, and Phe331 . This interaction inhibits the activity of the enzyme, leading to an increase in the levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate can be compared to other piperidine derivatives such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine . While both compounds share a similar core structure, the presence of different substituents can significantly affect their pharmacological activity. For example, substituting the benzamide with a bulky moiety in the para position can lead to a substantial increase in anti-acetylcholinesterase activity . Other similar compounds include N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides, which have been studied for their anti-inflammatory properties .
Eigenschaften
Molekularformel |
C17H26N2O2 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
benzyl 4-[2-(ethylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-2-18-11-8-15-9-12-19(13-10-15)17(20)21-14-16-6-4-3-5-7-16/h3-7,15,18H,2,8-14H2,1H3 |
InChI-Schlüssel |
VAQWERYIPBRMEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


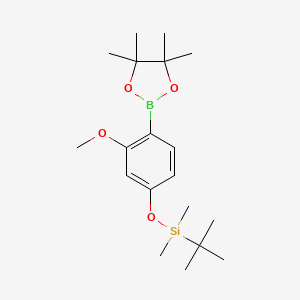
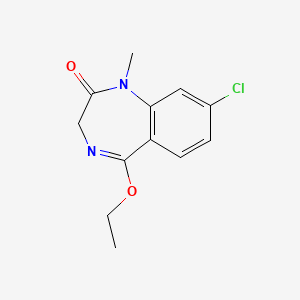

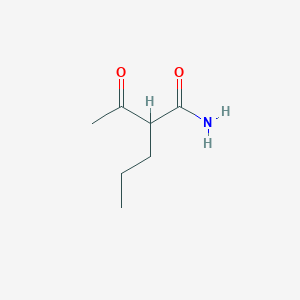



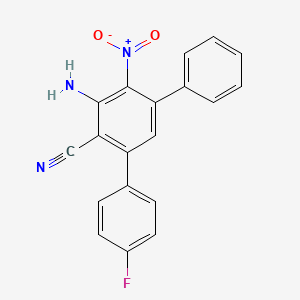
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
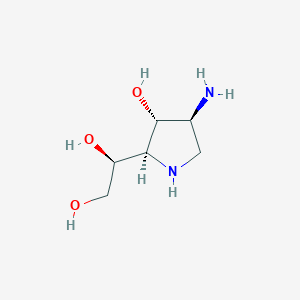
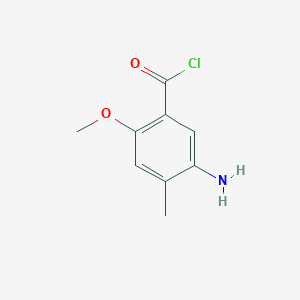
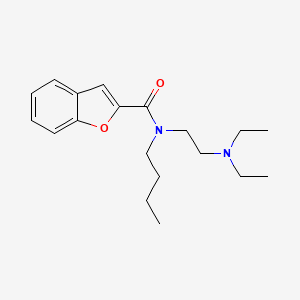
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
